molecular formula C25H23N3O3 B379661 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-42-3

2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379661
CAS No.: 304643-42-3
M. Wt: 413.5g/mol
InChI Key: OKSRCVGWPNOLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a 1,8-naphthalimide derivative featuring a benzoyl-substituted piperazine moiety linked via an ethyl chain to the imide nitrogen of the naphthalimide core. The naphthalimide scaffold is renowned for its photophysical properties and biological activity, including anticancer, antimicrobial, and fluorescence-based applications .

Properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-23(19-6-2-1-3-7-19)27-15-12-26(13-16-27)14-17-28-24(30)20-10-4-8-18-9-5-11-21(22(18)20)25(28)31/h1-11H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRCVGWPNOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Naphthalimide Core

The synthesis begins with naphthalene-1,8-dicarboxylic anhydride (1.5 g, 7.6 mmol) reacting with 2-(piperazin-1-yl)ethanamine (1.97 g, 15.2 mmol) in toluene under reflux for 24 hours. Triethylamine (2.10 mL, 15.2 mmol) acts as a base to deprotonate the amine, facilitating nucleophilic attack on the anhydride. The reaction proceeds via a Gabriel-like mechanism, forming 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (intermediate 3 ) with an 84% yield.

Key Reaction Conditions

  • Solvent: Toluene

  • Temperature: Reflux (110–115°C)

  • Catalyst: Triethylamine

  • Workup: Evaporation under reduced pressure, washing with diethyl ether and n-hexane

Benzoylation of the Piperazine Moiety

Intermediate 3 undergoes benzoylation using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Benzoyl chloride derivatives react with the secondary amine of piperazine, forming the final product. For example, 2-fluorobenzoyl chloride couples with 3 to yield 2-(2-(4-(2-fluorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (4a ) at 65% yield.

General Procedure

  • Activation : DCC (0.65 mmol) and HOBt (0.65 mmol) activate the carboxylic acid in THF at 0°C.

  • Coupling : Benzoyl derivative (0.65 mmol) added to 3 (0.2 g, 0.65 mmol) and stirred overnight.

  • Purification : Column chromatography (ethyl acetate/petroleum ether, 70:30) isolates the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H-NMR (500 MHz, CDCl3_3) of the final product shows distinct peaks for the naphthalimide core and benzoyl group:

  • Naphthalimide protons : δ 7.81 ppm (t, 2H, H5,8), 8.26 ppm (d, 2H, H6,7), 8.63 ppm (d, 2H, H4,9).

  • Piperazine protons : δ 3.04 ppm (brs, 4H, piperazine), 3.52 ppm (t, 2H, -CH2_2-CH2_2-piperazine).

  • Benzoyl protons : δ 7.34–7.57 ppm (m, aromatic protons from substituted benzoyl).

Infrared (IR) Spectroscopy

IR spectra (KBr disk) confirm functional groups:

  • C=O stretches : 1697 cm1^{-1} (imide), 1654 cm1^{-1} (amide).

  • Aromatic C-H stretches : 3059 cm1^{-1}.

Mass Spectrometry (MS)

Mass spectra show molecular ion peaks consistent with theoretical masses. For 4a :

  • Observed : m/z 458 (M+^+, weak).

  • Fragments : m/z 248 (30%), 180 (20%), 127 (25%).

Optimization and Yield Analysis

Solvent and Temperature Effects

Refluxing in toluene maximizes yield (84%) compared to polar solvents like DMF, which promote side reactions. Lower temperatures (25°C) reduce reaction rates, while exceeding 115°C degrades the naphthalimide core.

Coupling Agent Efficiency

DCC/HOBt outperforms other carbodiimides (e.g., EDCI) in benzoylation, achieving yields of 40–75%.

Table 1: Yields and Melting Points of Derivatives

CompoundR GroupYield (%)Melting Point (°C)
4a 2-Fluorobenzoyl65155–157
4d 2-Chlorobenzoyl70162–165
4j 2-Methoxybenzoyl60145–148

Purification Strategies

Column Chromatography

Ethyl acetate/petroleum ether (70:30) effectively separates products from unreacted intermediates. 4a elutes at Rf_f = 0.45, confirmed by TLC.

Recrystallization

Washing with n-hexane and diethyl ether removes hydrophobic impurities, enhancing purity to >95%.

Challenges and Solutions

Byproduct Formation

Trace amounts of diacylated species form if excess benzoyl chloride is used. Stoichiometric control (1:1 ratio) mitigates this.

Hygroscopic Intermediates

Intermediate 3 is hygroscopic; storage under anhydrous KOH in a desiccator prevents hydrolysis.

Industrial-Scale Considerations

Cost Efficiency

Replacing DCC with cheaper alternatives (e.g., EDCI) reduces costs but requires longer reaction times (48 hours vs. 24 hours).

Environmental Impact

Toluene, a hazardous solvent, can be substituted with cyclopentyl methyl ether (CPME), offering similar polarity with lower toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[de]isoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can react with nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[de]isoquinoline backbone with a benzoylpiperazine moiety. The synthesis of this compound typically involves several organic chemistry techniques, primarily focusing on the acylation of piperazine derivatives. The general synthetic pathway includes:

  • Formation of the piperazine derivative : This involves the reaction of piperazine with a benzoyl chloride or similar acylating agent.
  • Coupling with benzo[de]isoquinoline : The piperazine derivative is then reacted with appropriate precursors to form the final compound.

The synthesis has been documented to yield compounds with significant biological activities, particularly in enzyme inhibition studies relevant to neurodegenerative diseases .

Neuropharmacological Applications

Research indicates that 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits promising acetylcholinesterase inhibitory effects, making it a candidate for Alzheimer's disease treatment. In vitro studies have shown that derivatives of this compound can significantly inhibit acetylcholinesterase activity, which is crucial for improving cholinergic neurotransmission in Alzheimer's patients .

Anti-Cancer Potential

The compound also shows potential in oncology. Studies have suggested that it may interact with various biological targets involved in cancer progression. Its structural features allow it to bind effectively to specific enzymes and receptors implicated in tumor growth and metastasis. Preliminary investigations have indicated cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms of action and therapeutic efficacy .

Case Study 1: Acetylcholinesterase Inhibition

In a study conducted by Rahmani-Khajouei et al., several derivatives of this compound were synthesized and evaluated for their acetylcholinesterase inhibitory effects. The results demonstrated that specific modifications to the benzoylpiperazine moiety enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts targeting neurodegenerative conditions .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of the benzo[de]isoquinoline scaffold in mediating these effects, providing insights into how structural variations might enhance therapeutic outcomes against various malignancies .

Summary of Findings

Application AreaKey Findings
NeuropharmacologySignificant acetylcholinesterase inhibition; potential for Alzheimer's treatment
OncologyInduces apoptosis; cytotoxicity against cancer cell lines
Structure-Activity RelationshipModifications to the benzoylpiperazine moiety enhance biological activity

Mechanism of Action

The mechanism of action of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as mood stabilization and cognitive enhancement.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The primary structural variations among naphthalimide-piperazine derivatives lie in the substituents on the piperazine ring and the linker between the piperazine and naphthalimide core. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Naphthalimide-Piperazine Derivatives
Compound Name/ID Substituent on Piperazine Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Benzoyl C₂₄H₂₂N₃O₄ 428.45 Potential kinase inhibition, moderate lipophilicity
SA1–SA7 (Piperazine-arylsulfonyl derivatives) Arylsulfonyl (e.g., 4-Cl-PhSO₂) C₂₄H₂₂ClN₃O₄S 483.97 Cytotoxicity, antimicrobial activity
NI3 () Dimethylaminoethyl C₁₈H₁₉N₃O₃ 325.36 Fluorescent probe, pH-sensitive emission
326889-68-3 (Benzo[d][1,3]dioxol-5-ylmethyl) Benzo[d][1,3]dioxol-5-ylmethyl C₂₆H₂₃N₃O₅ 457.48 High molecular weight, potential CNS activity
Ferrocenyl-chalcone conjugates () Ferrocenyl-triazole ~C₃₄H₂₈FeN₄O₃ ~644.47 Anticancer activity (MCF7, MDA-MB-231 cells)
Target Compound vs. Sulfonyl-Piperazine Analogs (SA1–SA7)
  • SA1–SA7 (e.g., CAS 325694-89-1) feature sulfonyl groups (e.g., 4-chlorophenylsulfonyl), which are strong electron-withdrawing substituents. These compounds exhibit cytotoxicity against cancer cell lines and antimicrobial activity, likely due to enhanced binding to ATP-binding sites in kinases or bacterial enzymes .
Fluorescent Probes: Target Compound vs. NI3/NI4
  • NI3 (6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) shows pH-dependent fluorescence enhancement in acidic environments due to protonation of the dimethylamino group, making it suitable for lysosomal imaging .
  • The target compound lacks such pH-sensitive groups, suggesting its fluorescence properties are less pronounced but may be more stable under physiological conditions.
Anticancer Activity: Target Compound vs. Ferrocenyl Conjugates
  • Ferrocenyl-pyrazoline conjugates () demonstrate significant anti-proliferative activity (IC₅₀: 1–10 µM) against breast cancer cells via reactive oxygen species (ROS) generation and mitochondrial disruption .
  • The target compound ’s benzoyl-piperazine moiety may target different pathways, such as kinase inhibition, but direct comparative cytotoxicity data are lacking.

Key Research Findings and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Sulfonyl (SA1–SA7) and benzoyl (target) substituents enhance binding to enzymes like kinases but reduce solubility compared to electron-donating groups (e.g., dimethylamino in NI3) .

Linker Length : Ethyl linkers (as in the target compound) optimize steric compatibility with biological targets, whereas longer chains may reduce affinity .

Fluorescence: Substituents at the C-6 position (e.g., allylamino in NI3) enhance fluorescence quantum yield, while benzoyl groups prioritize biological activity over imaging applications .

Biological Activity

The compound 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by its CAS number 303787-78-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H32N4O5S
  • Molar Mass : 560.66 g/mol
  • Chemical Structure : The compound features a benzo[de]isoquinoline core with a piperazine moiety that is substituted with a benzoyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction plays a significant role.

Acetylcholinesterase Inhibition

Research has demonstrated that derivatives of this compound exhibit significant AChE inhibitory activity. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their AChE inhibitory effects using the Ellman’s test. Notably, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory activity compared to donepezil, a standard treatment for Alzheimer's disease. For example, one derivative showed an IC50 of 7.1 nM, significantly lower than donepezil's 410 nM .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various models:

  • In Vitro Studies : In cell culture models subjected to oxidative stress, compounds similar to this compound demonstrated protective effects against neuronal cell death. This suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

StudyFindings
Study 1Demonstrated significant AChE inhibition with IC50 values lower than donepezil .
Study 2Explored the docking interactions of derivatives with AChE active sites, confirming favorable binding modes .
Study 3Investigated neuroprotective effects in oxidative stress models, indicating potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the benzothiazole or piperazine intermediate via condensation of 2-aminobenzenethiol with aldehydes/ketones or benzoylation of piperazine derivatives .
  • Step 2 : Cyclization to construct the benzo[de]isoquinoline-dione core using anhydrides or nucleophilic substitution .
  • Step 3 : Alkylation or coupling reactions to introduce the ethyl-piperazinyl-benzoyl side chain .
    Intermediates are characterized using ¹H/¹³C NMR (deuterated solvents for peak assignment), HRMS (exact mass validation), and melting point analysis .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lowering reaction temperatures during cyclization reduces side products (e.g., hydrolyzed byproducts) .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance regioselectivity .
  • Purification : Employ gradient elution in HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity fractions .
  • Yield Tracking : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride for complete piperazine functionalization) .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • NMR : Analyze aromatic proton environments (δ 8.4–7.5 ppm for benzo[de]isoquinoline protons) and piperazine methylene signals (δ 3.2–2.8 ppm) .
  • Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

Advanced: How to resolve discrepancies between predicted and observed NMR data?

  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in piperazine) using D₂O .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Computational Prediction : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16/B3LYP/6-31G*) .

Advanced: What methodological approaches validate in vitro biological activity?

  • MTT Assay : Test cytotoxicity in cancer cells (e.g., MCF7) with dose-response curves (IC₅₀ calculation via GraphPad Prism) .
  • Control Groups : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Synergy Studies : Combine with known therapeutics to assess additive/synergistic effects using Chou-Talalay analysis .

Advanced: How to model binding affinity and target interactions computationally?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., DNA topoisomerase II) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess complex stability and key residue interactions (e.g., hydrogen bonds with benzoyl groups) .
  • Free Energy Calculations : Calculate ΔG binding using MM-PBSA for affinity ranking .

Basic: How to address solubility challenges in pharmacological assays?

  • Solvent Systems : Use DMSO (stock solutions) diluted with PBS (final concentration ≤0.1%) .
  • Surfactants : Add Tween-80 (0.05% w/v) for hydrophobic compounds .
  • Sonication : Brief sonication (10–15 s) enhances dispersion in aqueous buffers .

Advanced: What strategies improve crystallization for X-ray diffraction?

  • Solvent Screening : Test mixtures of dichloromethane/methanol (1:3) or ethanol/water for slow evaporation .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C promotes crystal nucleation .
  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) and refine structures with SHELXL (R-factor <0.05) .

Advanced: How to design SAR studies for derivatives?

  • Substituent Variation : Modify the benzoyl group (e.g., electron-withdrawing -NO₂ or -CF₃) and assess activity shifts .
  • Biological Testing : Compare IC₅₀ values across analogs using ANOVA (p<0.05 significance) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzoylpiperazine) via 3D-QSAR .

Basic: What practices ensure compound stability during storage?

  • Environment : Store at -20°C in amber vials under argon to prevent oxidation .
  • Stability Monitoring : Conduct periodic HPLC analysis (95% purity threshold) and track degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.